molecular formula C16H10N2O2 B13677215 9-Methylindolo[2,1-b]quinazoline-6,12-dione

9-Methylindolo[2,1-b]quinazoline-6,12-dione

Cat. No.: B13677215
M. Wt: 262.26 g/mol
InChI Key: RJHNPRWBOYJWET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Methylindolo[2,1-b]quinazoline-6,12-dione (CAS 2075670-18-5) is a synthetic analogue of the naturally occurring alkaloid tryptanthrin . This compound belongs to the indolo[2,1-b]quinazoline-6,12-dione class, a scaffold known for its diverse and potent biological activities . As a derivative, it is the subject of ongoing research, particularly in the fields of infectious diseases and oncology. A primary research application for this compound and its close analogues is in antiplasmodial studies. Tryptanthrin derivatives have demonstrated high potency in the nanomolar range (IC50: 30–100 nM) against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum , the parasite responsible for the most severe form of malaria . Furthermore, select derivatives have shown potential as multi-stage antimalarials by effectively targeting the asexual blood stages of the parasite and also inhibiting the maturation of sexual-stage gametocytes, which may block transmission of the disease . Patents have been filed covering the use of indolo[2,1-b]quinazoline-6,12-dione compounds for the treatment of malaria . Beyond its antimalarial potential, the tryptanthrin core structure is investigated for a broad spectrum of other pharmacological activities. Research suggests these compounds can exhibit antibacterial properties, particularly against Mycobacterium tuberculosis , as well as anti-inflammatory and anticancer effects . The versatility of the quinazoline scaffold makes 9-Methylindolo[2,1-b]quinazoline-6,12-dione a valuable building block for medicinal chemistry optimization programs aimed at improving drug-like properties, such as solubility and selectivity . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can rely on the confirmed identity and high purity of this compound for their investigative applications.

Properties

Molecular Formula

C16H10N2O2

Molecular Weight

262.26 g/mol

IUPAC Name

9-methylindolo[2,1-b]quinazoline-6,12-dione

InChI

InChI=1S/C16H10N2O2/c1-9-6-7-11-13(8-9)18-15(14(11)19)17-12-5-3-2-4-10(12)16(18)20/h2-8H,1H3

InChI Key

RJHNPRWBOYJWET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C3=NC4=CC=CC=C4C(=O)N23

Origin of Product

United States

Preparation Methods

General Synthetic Routes

The synthesis of 9-methylindolo[2,1-b]quinazoline-6,12-dione generally involves the construction of the indolo[2,1-b]quinazoline-6,12-dione core followed by methylation at the 9-position. The core scaffold is commonly prepared via condensation reactions involving isatins or isatoic anhydrides with suitable amines or anthranilamides, often under catalytic conditions.

One-Pot Synthesis via Isatoic Anhydride and Isatin with ZnO Nanoparticles Catalyst

A notable method involves a one-pot synthesis using isatoic anhydride and isatin in the presence of zinc oxide nanoparticles (ZnO-NP) as a catalyst in ethanol at room temperature. The process proceeds through:

  • Initial formation of tryptanthrin intermediate monitored by TLC and ^1H NMR.
  • Subsequent addition of indole or methyl-substituted indole derivatives to afford substituted indoloquinazoline-6,12-dione derivatives.
  • Workup includes extraction with ethyl acetate, washing with 30% NaCl solution, drying over anhydrous Na2SO4, concentration under reduced pressure, and purification by silica gel column chromatography.

This method achieves yields around 82-84% for the desired products, including methylated derivatives.

Tandem Iodine-Promoted Oxidative Cyclization from 2-Haloacetophenones and Anthranilamides

Another efficient approach involves a one-pot tandem reaction using 2-haloacetophenones and anthranilamides with iodine (I2) as the oxidant, copper(I) iodide (CuI) as the catalyst, and DMSO as the solvent under aerobic conditions. This method integrates five sequential reactions in a single pot:

  • α-Halogenation of 2-haloacetophenone
  • Kornblum oxidation to aldehyde intermediate
  • Condensation with anthranilamide
  • Aromatization
  • Intramolecular copper-catalyzed N-arylation to form the fused heterocyclic system

This cascade yields indolo[2,1-b]quinazoline-6,12-diones efficiently, including methyl-substituted analogues, with good to moderate yields.

Regioselective Lithiation and Intramolecular Cyclization

Regioselective lithiation of quinazolinone precursors at low temperatures (-78 °C) using lithium diisopropylamide (LDA) in dry tetrahydrofuran (THF) under inert atmosphere has been employed to generate lithiated anions. Subsequent intramolecular reaction with electrophiles such as methyl carboxylate groups leads to cyclized products including 9-methyl derivatives of indolo[2,1-b]quinazoline-6,12-dione (tryptanthrin). This method allows precise functionalization and formation of the methylated position.

Detailed Reaction Conditions and Yields

Method Starting Materials Catalyst/ Reagents Solvent Temp (°C) Time Yield (%) Notes
ZnO-NP catalyzed one-pot Isatoic anhydride, Isatin, Indole ZnO-NP (12 mol%) Ethanol Room temp 7 h total 82-84 Column chromatography purification
I2/CuI tandem reaction 2-Haloacetophenone, Anthranilamide I2 (1.5 eq), CuI (0.3 eq), Cs2CO3 (1 eq) DMSO 100 6 h total Moderate to good Aerobic conditions, multi-step cascade in one pot
Regioselective lithiation Quinazolinone precursor LDA THF -78 10 min (lithiation) Not specified Followed by intramolecular electrophilic cyclization

Mechanistic Insights

  • ZnO-NP catalyzed method : The catalyst facilitates the condensation of isatoic anhydride and isatin forming tryptanthrin intermediate, which undergoes direct indolation to afford substituted derivatives.

  • I2/CuI tandem method : Iodine promotes α-halogenation, Kornblum oxidation converts α-bromo ketone to aldehyde intermediate, which condenses with anthranilamide. Copper catalyzes intramolecular N-arylation, completing the fused ring system.

  • Lithiation approach : LDA abstracts a proton at the quinazolinone C-2 position, forming a lithiated intermediate that reacts intramolecularly with an electrophilic methyl ester to form the methylated ring fusion.

Research Findings and Optimization

A key study optimizing the iodine-promoted tandem synthesis demonstrated:

Entry Oxidant Cu Source Base Solvent Temp (°C) Yield (%)
1 I2 (0.3 eq) None None Neat RT NR (no reaction)
2 I2 (0.3 eq) None None DMSO RT Trace
3 I2 (0.3 eq) None None DMSO 100 15
4 I2 (0.3 eq) CuI (0.3 eq) Cs2CO3 (1 eq) DMSO 100 85

This table shows the critical role of copper catalyst and base in achieving high yields of indolo[2,1-b]quinazoline-6,12-dione derivatives.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling

Borylation at the C8 position enables functionalization via palladium-catalyzed coupling. A representative protocol involves:

  • Reactants : 9-Methyl-8-bromoindolo[2,1-b]quinazoline-6,12-dione (1.0 equiv), bis(neopentyl glycolato)diboron (1.1 equiv).

  • Catalyst : PdCl₂(dppf) (3 mol%) with KOAc (3 equiv) in toluene.

  • Conditions : 90°C, 12–16 hr under nitrogen.

  • Yield : Up to 93% for boronate ester intermediates .

Halogenation

Electrophilic substitution at C3 and C9 positions is achieved via iodine-mediated sp³ C–H activation:

PositionReagentsConditionsYield (%)
C3I₂ (1.5 equiv), DMSO100°C, 4 hr78
C9NBS, AIBN, CCl₄Reflux, 12 hr65

Key Finding : Iodination occurs regioselectively at C3, while bromination favors C9 .

Visible-Light-Mediated Cyclization

Photocatalytic synthesis from substituted isatins:

  • Reactants : 9-Methylisatin, isatoic anhydride.

  • Conditions : DMF, 23 W fluorescent bulb, 12–24 hr.

  • Yield : 82% after silica gel chromatography .

ZnO-Nanoparticle-Catalyzed Condensation

Eco-friendly synthesis under mild conditions:

  • Catalyst : ZnO nanoparticles (12 mol%).

  • Solvent : Ethanol, room temperature.

  • Time : 3 hr.

  • Yield : 75–88% .

Table 1: Impact of Catalysts on Yield

CatalystTemp (°C)Time (hr)Yield (%)
PdCl₂(dppf)901693
CuI/Cs₂CO₃100685
ZnO-NP25382

Note : Pd-based systems excel in cross-coupling, while CuI facilitates aerobic cyclization .

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 8.46 (d, J = 8.2 Hz, aromatic), 2.54 (s, CH₃).

  • ¹³C NMR : δ 179.6 (C=O), 24.1 (CH₃).

  • HRMS : m/z calcd. for C₁₇H₁₁N₂O₂ [M]⁺: 283.0875; found: 283.0872 .

Challenges and Limitations

  • Regioselectivity : Competing substitution at C3 and C9 complicates functionalization .

  • Solvent Sensitivity : DMSO enhances reactivity but complicates purification .

Comparison with Similar Compounds

Key Observations :

  • Position 8 Substitutions : Bromo, ethyl, and methoxy groups at position 8 enhance antiproliferative activity against breast cancer cells, likely due to increased steric bulk and electronic effects that improve TopoII binding .
  • Antimalarial Activity : Nitro and chloro substitutions at positions 3 and 8 (e.g., NT1) demonstrate potent antimalarial activity, highlighting the importance of electron-withdrawing groups for parasite inhibition .

Functionalized Derivatives with Amino or Azaindole Modifications

7-((2-(Dimethylamino)ethyl)amino)indolo[2,1-b]quinazoline-6,12-dione

  • Structure: A 7-position aminoethyl substitution.
  • Activity : Potent TopoII inhibitor with IC₅₀ values < 1 µM against breast cancer cells. It induces apoptosis via caspase activation and exhibits high water solubility, making it a promising preclinical candidate .
  • Comparison: Unlike the 9-methyl derivative, this compound’s aminoethyl chain enhances solubility and target engagement, underscoring the role of hydrophilic groups in pharmacokinetic optimization .

4-Azaindolo[2,1-b]quinazoline-6,12-dione

  • Structure : Incorporates a nitrogen atom in the indole ring.
  • Activity : Used as a toxicity control in cytotoxicity assays, with reduced efficacy compared to tryptanthrin derivatives, suggesting that azaindole modifications may impair bioactivity .

Pharmacological and Mechanistic Differences

  • TopoII Inhibition: The 7-aminoethyl derivative () and 8-bromo derivative () show strong TopoII inhibition, while the 9-methyl analogue’s mechanism remains uncharacterized.
  • Solubility: The 7-aminoethyl derivative’s dimethylamino group confers high water solubility, a critical advantage over hydrophobic analogues like the 9-methyl oxime .

Biological Activity

9-Methylindolo[2,1-b]quinazoline-6,12-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by a fused indole and quinazoline system, featuring a methyl group at the ninth position of the indole moiety. Recent studies have highlighted its potential as an anticancer agent, as well as its antimicrobial properties against various pathogens.

Structural Features

The molecular formula of 9-Methylindolo[2,1-b]quinazoline-6,12-dione is C15H10N2O2C_{15}H_{10}N_{2}O_{2}. The key structural components include:

  • Indole moiety : A bicyclic structure contributing to the compound's reactivity.
  • Quinazoline ring : Enhances biological activity through interactions with biological targets.

Synthesis Methods

Several synthetic routes have been developed for the production of 9-Methylindolo[2,1-b]quinazoline-6,12-dione. Common methods include:

  • Condensation reactions : Involving indole derivatives and quinazoline precursors.
  • Cyclization techniques : Utilizing various catalysts to promote the formation of the fused ring system.

Anticancer Properties

9-Methylindolo[2,1-b]quinazoline-6,12-dione has shown promising anticancer activity across multiple cancer types. Key findings include:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, which is crucial for effective cancer treatment. Studies have demonstrated that it can activate caspase pathways leading to apoptosis in various cancer cell lines .
  • Cell Cycle Arrest : Research indicates that 9-Methylindolo[2,1-b]quinazoline-6,12-dione can cause G2/M phase arrest in the cell cycle, inhibiting proliferation .

Case Study: Breast Cancer

In a study evaluating its efficacy against breast cancer cells, 9-Methylindolo[2,1-b]quinazoline-6,12-dione exhibited significant cytotoxicity with an IC50 value of approximately 3.02 μM. Molecular docking studies confirmed its binding affinity to key proteins involved in cancer progression .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, particularly against Mycobacterium tuberculosis (MDR strains). It has been evaluated for its ability to inhibit the growth of pathogenic mycobacteria in vitro. Notable findings include:

  • Inhibition of Mycobacterial Growth : 9-Methylindolo[2,1-b]quinazoline-6,12-dione showed significant activity against drug-resistant strains of Mycobacterium tuberculosis .

Comparative Analysis with Related Compounds

To highlight the uniqueness of 9-Methylindolo[2,1-b]quinazoline-6,12-dione compared to other indoloquinazoline derivatives, a comparative table is provided below:

Compound NameStructural FeaturesUnique Properties
Tryptanthrin Core structure similar; no methyl groupPotent anticancer activity
8-Chloroindolo[2,1-b]quinazoline-6,12-dione Chlorine substitution at position 8Different biological activity profiles
8-Methylindolo[2,1-b]quinazoline-6,12-dione Methyl group at position 8Potentially enhanced solubility and reactivity
5-Bromoindolo[2,1-b]quinazoline-6,12-dione Bromo substitution at position 5Increased reactivity towards electrophiles

Q & A

Q. What are the established synthetic routes for 9-Methylindolo[2,1-b]quinazoline-6,12-dione?

The compound is synthesized via condensation reactions between isatoic anhydride and indole derivatives, achieving yields up to 94% under optimized conditions. Advanced methods include Pd-catalyzed cross-coupling reactions for regioselective functionalization and Petasis adduct formation to introduce morpholino or aryl substituents at specific positions (e.g., 8-position) . Structural confirmation relies on NMR, HRMS, and X-ray crystallography .

Q. What are the primary biological mechanisms of action reported for this compound?

9-Methylindolo[2,1-b]quinazoline-6,12-dione modulates pro-inflammatory cytokines via Nrf2, HO-1, and NFκB pathways, with IC50 values of 5–17 μM against indoleamine 2,3-dioxygenase 2 (IDO2). It also exhibits anti-cancer activity by promoting neuronal differentiation in neuroblastoma cells and inhibiting topoisomerase II .

Q. Which analytical techniques are critical for characterizing its derivatives?

Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and stereochemistry .
  • HRMS (ESI-TOF) : For molecular weight validation .
  • X-ray crystallography : To resolve crystal structures and hydrogen-bonding interactions .
  • Cyclic voltammetry : To assess redox properties linked to antileishmanial activity .

Advanced Research Questions

Q. How do stereoelectronic properties influence the antileishmanial activity of synthetic derivatives?

Quantum chemical calculations and 3D-QSAR models reveal that electron-withdrawing groups (e.g., nitro, chloro) at the 8-position enhance redox activity, facilitating single-electron transfer mechanisms critical for antiparasitic effects. Derivatives with optimized π-π stacking and hydrogen-bonding motifs show 10-fold higher potency (EC50 < 1 μM) against Leishmania spp. .

Q. What strategies resolve contradictions in reported IC50 values across anti-inflammatory studies?

Discrepancies in IDO2 inhibition (IC50: 5–17 μM) arise from assay variability (e.g., cell lines, enzyme sources). Standardization using recombinant IDO2 and kinetic assays (e.g., kynurenine quantification via HPLC) is recommended. Additionally, purity validation via HPLC (>95%) ensures reproducibility .

Q. How can scanning tunneling microscopy (STM) inform molecular design?

STM studies reveal adsorption-induced stereoisomerization on highly oriented pyrolytic graphite (HOPG), with the lowest unoccupied molecular orbital (LUMO) distribution guiding modifications for enhanced π-conjugation. For example, benzo-annulated derivatives exhibit extended electron delocalization, improving photodynamic therapy (PDT) efficacy .

Q. What computational approaches optimize antimalarial pharmacophores?

Density functional theory (DFT) and molecular electrostatic potential (MEP) maps identify key pharmacophoric features:

  • A planar indoloquinazoline core for heme binding.
  • Electron-deficient regions at C6 and C12 for hemin interaction. Derivatives like 8-nitro-substituted analogs show 10 nM activity against Plasmodium falciparum by disrupting hemozoin formation .

Q. How do substituents at the 6-position affect antiproliferative activity?

Alkylation or amination at C6 alters topoisomerase II inhibition. For instance, 7-((2-(dimethylamino)ethyl)amino) derivatives induce apoptosis in leukemia cells (IC50: 2.1 μM) via mitochondrial pathway activation, overcoming multidrug resistance .

Data Contradictions and Methodological Considerations

  • Antimicrobial Activity : While 8-chloro derivatives show broad-spectrum antibacterial activity (MIC: 1–5 μg/mL), conflicting reports on fungal susceptibility highlight the need for standardized broth microdilution assays .
  • Photophysical Properties : Discrepancies in singlet oxygen quantum yields (ΦΔ: 0.4–0.7) among derivatives necessitate solvent polarity control and triplet-state lifetime measurements via time-resolved spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.